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molecular formula C6H6BrNO2S B1198654 4-Bromobenzenesulfonamide CAS No. 701-34-8

4-Bromobenzenesulfonamide

Cat. No. B1198654
M. Wt: 236.09 g/mol
InChI Key: STYQHICBPYRHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06583179B2

Procedure details

The optically pure resin-bound secondary amine resin (from C) was swelled in DCM (200 mL). To the suspension was added pyridine (3.19 g) and then 4-bromophenylsulfonyl chloride (5.1 g, 20.0 millimole). The suspension was shaken overnight. The resin was filtered and washed with 3 portions of DCM, 3 portions of methanol, 3 portions of DCM, and 3 portions of methanol. The resin was dried in vacuo overnight.
[Compound]
Name
secondary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.19 g
Type
reactant
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1C=CC=CC=1.[Br:7][C:8]1[CH:13]=[CH:12][C:11]([S:14](Cl)(=[O:16])=[O:15])=[CH:10][CH:9]=1>C(Cl)Cl>[Br:7][C:8]1[CH:13]=[CH:12][C:11]([S:14]([NH2:1])(=[O:16])=[O:15])=[CH:10][CH:9]=1

Inputs

Step One
Name
secondary amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
3.19 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
5.1 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)Cl
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The suspension was shaken overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resin was filtered
WASH
Type
WASH
Details
washed with 3 portions of DCM, 3 portions of methanol, 3 portions of DCM, and 3 portions of methanol
CUSTOM
Type
CUSTOM
Details
The resin was dried in vacuo overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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